molecular formula C7H4F3NO4S B6342488 2-(Trifluoromethylsulfonyl)nitrobenzene CAS No. 384-37-2

2-(Trifluoromethylsulfonyl)nitrobenzene

Cat. No. B6342488
CAS RN: 384-37-2
M. Wt: 255.17 g/mol
InChI Key: KEBPUJYVEYARGZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethylsulfonyl)nitrobenzene, commonly referred to as 2-TFSN, is a chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 81-82 °C and is soluble in most organic solvents. 2-TFSN has been used in the synthesis of various compounds, including drugs, pesticides, and other chemicals. In addition, it has been used as a catalyst for various reactions, as a reagent for the detection of various compounds, and as an inhibitor of various enzymes.

Scientific Research Applications

2-TFSN has been used in a variety of scientific research applications. It has been used as a reagent for the detection of various compounds, including proteins and nucleic acids. In addition, it has been used as a catalyst for various reactions, including the synthesis of organic compounds and the preparation of organic polymers. Furthermore, it has been used as an inhibitor of various enzymes, including proteases and phosphatases.

Mechanism of Action

The mechanism of action of 2-TFSN is not completely understood. However, it is believed that it acts as a catalyst for various reactions by forming a complex with the substrate, which then undergoes a reaction. This is due to the presence of the trifluoromethylsulfonyl group, which is capable of forming a strong bond with the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-TFSN are not well understood. However, it is believed that 2-TFSN may act as an inhibitor of various enzymes, including proteases and phosphatases. In addition, it may act as a catalyst for various reactions, including the synthesis of organic compounds and the preparation of organic polymers.

Advantages and Limitations for Lab Experiments

2-TFSN has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. In addition, it is not toxic, making it safe to handle in the laboratory. However, it is important to note that 2-TFSN is a strong oxidizing agent, and care should be taken to avoid contact with combustible materials.

Future Directions

Given the wide range of applications of 2-TFSN, there are numerous potential future directions for research. These include the development of new synthesis methods, the exploration of its potential as a catalyst for other reactions, and the investigation of its potential as an inhibitor of various enzymes. In addition, further research is needed to understand the biochemical and physiological effects of 2-TFSN, as well as to explore its potential as a drug or pesticide.

Synthesis Methods

2-TFSN can be synthesized by reacting trifluoromethanesulfonyl chloride with nitrobenzene in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and requires a catalyst such as pyridine. The product is then purified by recrystallization.

properties

IUPAC Name

1-nitro-2-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-4-2-1-3-5(6)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPUJYVEYARGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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